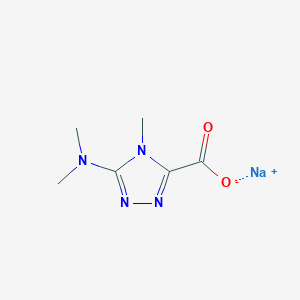
Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of dimethylamine with appropriate triazole precursors under controlled conditions. One common method involves the nucleophilic addition of dimethylamine to a triazole carboxylate precursor, followed by the introduction of sodium ions to form the final compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives and other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Another compound with a dimethylamino group, used in the preparation of surfactants.
Dimethylamine: A simpler amine with similar reactivity but different applications.
N,N-Dimethylenamino: A related compound used as a building block in organic synthesis.
Uniqueness
Sodium 5-(dimethylamino)-4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N4NaO2 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
sodium;5-(dimethylamino)-4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H10N4O2.Na/c1-9(2)6-8-7-4(5(11)12)10(6)3;/h1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
MAYIKJSFWOSJNS-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NN=C1N(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















